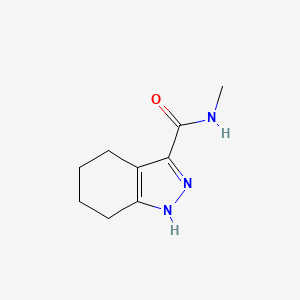

N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Description

N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a bicyclic heterocyclic compound characterized by a partially saturated indazole core substituted with a methyl carboxamide group at position 2. Key properties include:

- Molecular formula: C₉H₁₃N₃O

- Molecular weight: 179.22 g/mol

- Density: 1.209 g/cm³ (predicted)

- SMILES: CNC(=O)c1n[nH]c2CCCCc12

- CAS: 1340811-05-3

The compound’s structure combines a tetrahydroindazole scaffold with a polar carboxamide moiety, making it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes and receptors involved in oncology and neurology .

Properties

IUPAC Name |

N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-10-9(13)8-6-4-2-3-5-7(6)11-12-8/h2-5H2,1H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXNJFGNHRDWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NNC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexanone with phenylhydrazine to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the indazole core. The carboxamide group can then be introduced via amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the methyl group, leading to the formation of N-oxide derivatives or demethylated products.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents under controlled conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets:

- Anticancer Activity : Studies have shown that N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide exhibits antiproliferative effects on several cancer cell lines. For instance, it has demonstrated IC50 values indicating significant inhibition of cell growth in vitro.

- Anti-inflammatory Properties : The compound has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This action suggests its potential use in developing anti-inflammatory medications.

Neuropharmacology

Research indicates that indazole derivatives may have neuroprotective effects. This compound is being studied for its impact on neurodegenerative diseases:

- Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive functions and memory retention in animal models .

Antimicrobial Activity

This compound has shown promising results against various microbial strains:

- Bacterial Inhibition : In vitro studies have indicated effectiveness against certain Gram-positive and Gram-negative bacteria, positioning it as a candidate for developing new antimicrobial agents .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound's interaction with COX-2 not only reduces inflammation but also affects related biochemical pathways such as the NF-kB signaling pathway.

- Cell Signaling Modulation : It influences various cellular processes by modulating gene expression and cellular metabolism, which can lead to altered cell proliferation and apoptosis.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of this compound resulted in improved memory performance in behavioral tests compared to control groups. Histological analysis revealed reduced amyloid plaque formation in treated animals .

Mechanism of Action

The mechanism of action of N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Several derivatives of tetrahydroindazole-3-carboxamide have been synthesized with variations in substituents, leading to distinct physicochemical and biological profiles.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups : Fluorine (Compound 7a) and trifluoromethyl () substituents enhance metabolic stability and binding affinity to hydrophobic pockets .

- Solubility: The parent compound exhibits moderate solubility in pH 7.4 buffers, while derivatives with hydrophobic groups (e.g., 4-fluorobenzylamino in 7a) show reduced solubility .

Biological Activity

N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a compound of considerable interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Structural Overview

This compound features an indazole moiety known for its biological significance. The compound's structure enhances its interaction with various biological targets, making it a candidate for research in medicinal chemistry.

1. Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been shown to inhibit tumor growth by modulating cell signaling pathways involved in cancer progression. Specifically, the compound may act on fibroblast growth factor receptors (FGFR), which are implicated in various cancers. For instance, derivatives of indazole have demonstrated significant inhibitory effects on FGFR with IC50 values in the nanomolar range .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays. In particular, it was tested in the carrageenan edema model, where it exhibited notable anti-inflammatory activity. The most active derivative in this category showed an ED50 value of 3.5 mg/kg . The mechanism behind this activity involves the inhibition of specific enzymes and modulation of inflammatory pathways.

3. Antimicrobial Activity

This compound also displays antimicrobial properties. Studies have reported its effectiveness against various microbial strains, suggesting its utility as a potential therapeutic agent in treating infections. The structural components of the compound contribute to its bioactivity against pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : It may modulate receptor activity related to cell proliferation and survival.

These interactions lead to alterations in cellular signaling that can suppress tumor growth and reduce inflammation.

Case Studies and Research Findings

Several studies have documented the biological effects and mechanisms of action of this compound:

Q & A

Q. Optimization Strategies :

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indazole formation | Methylhydrazine, HCl, reflux | 70–80 | |

| Carboxamide coupling | HATU, DIPEA, DMF, RT | 85 | |

| Purification | Prep-HPLC (ACN/H2O gradient) | >95% purity |

How can researchers address contradictions in reported biological activities of tetrahydroindazole derivatives?

Advanced Research Question

Discrepancies in biological data (e.g., anti-tumor IC50 values) may arise from:

- Enantiomeric purity : Chiral centers (e.g., at the 4-position) require resolution via chiral HPLC or asymmetric synthesis to isolate active enantiomers .

- Assay conditions : Variability in cell lines, incubation times, or solvent (e.g., DMSO concentration) affects results. Standardize protocols using reference compounds (e.g., cisplatin for cytotoxicity assays) .

- Metabolic stability : Evaluate hepatic microsomal stability to identify metabolites that may interfere with activity .

What advanced analytical techniques validate the structural integrity of this compound?

Advanced Research Question

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C9H13N3O, [M+H]+ = 180.1131) .

- X-ray Crystallography : Resolve absolute configuration for chiral derivatives .

How can computational methods predict the biological targets of this compound?

Advanced Research Question

- Molecular Docking : Screen against target libraries (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on hydrogen-bond interactions with the carboxamide and indazole NH.

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity datasets to identify pharmacophores .

- MD Simulations : Assess binding stability with dihydroorotate dehydrogenase (DHODH), a reported target for tetrahydroindazoles .

What strategies improve the stability of this compound under experimental conditions?

Advanced Research Question

- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) with HPLC monitoring. The compound is stable at pH 5–7 but hydrolyzes in strong bases .

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation.

- Solvent selection : Use DMSO or ethanol for stock solutions; avoid aqueous buffers with high ionic strength to prevent precipitation .

How do structural modifications of the tetrahydroindazole core influence biological activity?

Advanced Research Question

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Biological Effect | Reference |

|---|---|---|

| N-Methyl substitution | Enhances metabolic stability | |

| Carboxamide → Ester | Reduces DHODH inhibition | |

| Halogenation at C-5 | Increases cytotoxicity (IC50 < 1µM) |

Rational design should balance lipophilicity (logP ~2.5) and hydrogen-bond donors (<3) for optimal permeability .

What methodologies resolve enantiomeric mixtures in tetrahydroindazole derivatives?

Advanced Research Question

- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol gradients (85:15) for baseline separation .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to induce enantioselectivity during cyclization .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.